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ATPase-IN-3

Gastroprotection In Vivo Efficacy Ulcer Model

Thiazolidinone-based ATPase inhibitors show variable in vivo efficacy; direct analog comparison is essential. ATPase-IN-3 (compound 6) is a defined (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivative. - **Efficacy**: 97.8% ulcer inhibition (12.8 mm² residual area) vs. esomeprazole 77.3% (124.1 mm²). - **Mechanism**: Modulates BCL-2 and P53 expression; engages apoptosis pathways beyond proton pump inhibition. - **Use Case**: Benchmark for thiazolidinone SAR; ethanol-induced gastric ulcer models.

Molecular Formula C10H6N2O3S2
Molecular Weight 266.3 g/mol
CAS No. 6301-12-8
Cat. No. B12001893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATPase-IN-3
CAS6301-12-8
Molecular FormulaC10H6N2O3S2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2
InChIInChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,11,13,16)/b8-5-
InChIKeyAVXJAQDWWJILLN-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATPase-IN-3 Chemical Identity & Baseline Characterization


ATPase-IN-3, chemically (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, is a thiazolidinone-derived ATPase inhibitor with documented gastroprotective activity [1]. Its molecular formula is C10H6N2O3S2, with a molecular weight of 266.3 g/mol, and it is supplied as a solid typically with a purity exceeding 98% as determined by HPLC [2]. Unlike many ATPase inhibitors that are defined solely by in vitro enzyme assays, ATPase-IN-3's differentiation is established through direct, in vivo efficacy comparisons against both a clinical standard (esomeprazole) and structural analogs within a single, controlled study.

1
ATPase inhibitor research tool with thiazolidinone scaffold
Supports ATPase inhibition studies and pathway interrogation
2
Reported gastroprotective model context in ethanol-induced ulcer model
Supports mucosal protection and apoptosis-related gastric research
3
High purity specification available (HPLC)
Ensures consistency for in vitro and in vivo studies

ATPase-IN-3 Procurement: Substitution Risks & Reproducibility


Substituting ATPase-IN-3 with another thiazolidinone derivative or a different ATPase inhibitor without rigorous comparative data introduces significant scientific risk. The class of thiazolidinones is known for its broad and often divergent biological activities [1]. As demonstrated in a 2024 study, closely related structural analogs (Compounds 2, 7, and 8) exhibited markedly different in vivo gastroprotective efficacies, ranging from 89.1% to 94.3% ulcer inhibition, compared to 97.8% for ATPase-IN-3 [1]. Furthermore, ADMET property analysis within the same study revealed that some analogs (e.g., Compound 7) violate key drug-likeness rules (TPSA > 140 Ų, MLOGP > 4.15), whereas ATPase-IN-3 remains within all acceptable ranges [1]. Therefore, selecting ATPase-IN-3 is a data-driven decision based on specific, quantifiable superiority within its experimental cohort, not a generic class effect.

! Thiazolidinone analog efficacy varies; inhibition percentages range from 89.1% to 97.8% in the same ulcer model, and structural substitution may shift endpoint response.
! Broad‑spectrum ATPase inhibitors (e.g., ATPase‑IN‑2, V‑ATPase‑IN‑1) target distinct subtypes with different potency ranges; direct interchange without target‑profile verification may alter assay interpretation.
! Procurement without identity confirmation and activity verification may compromise model reproducibility; generic ATPase inhibitor substitution does not guarantee equivalent gastroprotective endpoint outcome.

ATPase-IN-3 Comparator Evidence for Scientific Procurement


Gastric Ulcer Inhibition vs. Esomeprazole and Analogs

In an ethanol-induced gastric ulcer model in rats, ATPase-IN-3 (compound 6) exhibited a 97.8% ulcer inhibition percentage and an ulcer area of 12.8 ± 1.1 mm². In the same study, the clinical proton pump inhibitor esomeprazole (20 mg/kg) achieved a 77.3% inhibition and an ulcer area of 124.1 ± 1.3 mm². The vehicle control (10% Tween 80) had an ulcer area of 550 ± 0.9 mm² [1]. This represents a 20.5 percentage point increase in inhibition and a 90% reduction in ulcer area relative to the standard-of-care comparator.

Ulcer inhibition %
Head‑to‑head
97.8% (ATPase‑IN‑3) vs 77.3% (esomeprazole) and 89.1–94.3% (analogs)
Reported model endpoint context; higher inhibition in tested set
Oral 20 mg/kg, ethanol‑induced ulcer model, n=6 per group
Gastroprotection In Vivo Efficacy Ulcer Model

Ulcer Area Reduction vs. Esomeprazole and Vehicle

Within the same study, ATPase-IN-3 (compound 6) was directly compared to several other synthesized thiazolidinone derivatives (compounds 2, 7, and 8). ATPase-IN-3 achieved the highest ulcer inhibition (97.8%) and smallest ulcer area (12.8 ± 1.1 mm²). Comparators showed progressively lower efficacy: Compound 2 (94.3% inhibition, 31.2 ± 1.1 mm²), Compound 7 (91.3% inhibition, 48.1 ± 0.8 mm²), and Compound 8 (89.1% inhibition, 60.3 ± 0.8 mm²) [1]. This establishes ATPase-IN-3 as the most potent compound within this experimental series.

Residual ulcer area
Head‑to‑head
12.8 ± 1.1 mm²
Lowest residual area indicates model‑response context
vs vehicle 550.0 mm², esomeprazole 124.1 mm²; analogs 31.2–57.6 mm²
Structure-Activity Relationship Thiazolidinone Gastric Ulcer

Molecular Docking Affinity: H+/K+-ATPase Comparison

In silico ADMET analysis within the 2024 study showed that ATPase-IN-3 (compound 6) adheres to key drug-likeness rules, with a topological polar surface area (TPSA) < 140 Ų and MLOGP < 4.15. In contrast, the analog Compound 7 violated multiple rules, with a TPSA of 319.129 Ų and MLOGP > 4.15, indicating potential for poor oral absorption and bioavailability [1]. This data, generated under the same computational conditions, highlights ATPase-IN-3's more favorable predicted pharmacokinetic profile.

Docking affinity
Supporting
ATPase‑IN‑3: −6.7 kcal/mol; esomeprazole: −7.7; analog 7: −10.7
In silico binding does not correlate with in vivo endpoint response
Human H⁺/K⁺‑ATPase α docking; suggests additional pathway contributions
Drug-Likeness ADMET Physicochemical Properties

BCL-2 and P53 Expression Modulation vs. Esomeprazole

Commercially available ATPase-IN-3 is specified with a purity of >98% as determined by HPLC . This level of purity minimizes the risk of off-target effects or assay interference from impurities, which is critical for generating reliable and reproducible data in enzymatic and cell-based assays. While not a direct scientific comparator, this quality specification is a key procurement differentiator against suppliers offering lower purity grades or uncharacterized material.

BCL‑2/P53 IHC
Context‑dependent
Variable staining vs. esomeprazole (mild) and vehicle (strong)
Qualitative apoptosis pathway context; data to verify
Immunohistochemistry, no quantitative scoring reported
Chemical Purity Quality Control Reproducibility

ATPase-IN-3 Recommended Application Scenarios


Gastroprotection Research: Superior Efficacy vs. Esomeprazole

Based on the direct, quantitative head-to-head data showing superior ulcer inhibition (97.8%) and reduced ulcer area (12.8 ± 1.1 mm²) compared to esomeprazole (77.3%; 124.1 ± 1.3 mm²) [1], ATPase-IN-3 is an ideal tool compound for investigating novel mechanisms of gastroprotection in rodent models. It serves as a high-efficacy positive control or a lead compound for further optimization in peptic ulcer disease research.

Apoptosis Pathway Studies: BCL-2/P53 in Gastric Tissue

The comparative data against analogs (Compounds 2, 7, and 8) within the same study [1] positions ATPase-IN-3 as the most potent member of this specific thiazolidinone series. Researchers engaged in medicinal chemistry can use ATPase-IN-3 as a benchmark for designing and evaluating new derivatives, with the goal of improving upon its already high efficacy or further optimizing its physicochemical properties.

SAR Studies of Thiazolidinone ATPase Inhibitors

The in silico ADMET data showing ATPase-IN-3's compliance with key drug-likeness rules (TPSA < 140 Ų, MLOGP < 4.15), in contrast to the rule-violating analog Compound 7 [1], supports its use in experiments where a lower risk of poor absorption or bioavailability is required. This makes ATPase-IN-3 a more suitable candidate for initial in vivo pharmacokinetic studies or for use in cell-based assays where compound solubility and permeability are critical.

Metabolic Disease Research with ATPase Modulation

The availability of ATPase-IN-3 with a documented purity of >98% (HPLC) [1] ensures a high degree of chemical consistency between batches. This is a critical factor for laboratories conducting sensitive enzymatic assays or high-throughput screening where the presence of unknown impurities could lead to false positives or inconsistent results. Selecting a vendor with this level of quality control is a fundamental step in ensuring data reliability.

Application
Selection Property
Validation Focus
Gastric ulcer model research
Ulcer inhibition endpoint context
Ethanol‑induced model, comparative response vs. esomeprazole
Apoptosis pathway research
BCL‑2/P53 modulation context
Immunohistochemical endpoint review in gastric tissue
Thiazolidinone SAR studies
Benchmark reference compound
Analog comparison in ulcer model; structure‑activity correlation
ATPase‑related metabolic research
ATPase inhibition context
Exploratory metabolic disease models; validation required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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